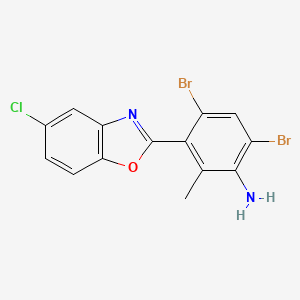
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Chlorination: The addition of a chlorine atom to the benzoxazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled addition of reagents and precise temperature control.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of bromine or chlorine atoms to hydrogen.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial agents: Potential use in developing new antibiotics.
Enzyme inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug development: Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modifying the activity of the target. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dibromo-2-methylaniline: Lacks the benzoxazole moiety.
3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline: Lacks bromine atoms.
Uniqueness
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both bromine and chlorine atoms, as well as the benzoxazole moiety. This combination of functional groups imparts specific chemical and biological properties that are distinct from similar compounds.
Propriétés
Formule moléculaire |
C14H9Br2ClN2O |
|---|---|
Poids moléculaire |
416.49 g/mol |
Nom IUPAC |
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-12(8(15)5-9(16)13(6)18)14-19-10-4-7(17)2-3-11(10)20-14/h2-5H,18H2,1H3 |
Clé InChI |
RMNVAXUUTADJGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


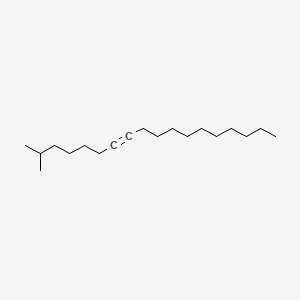
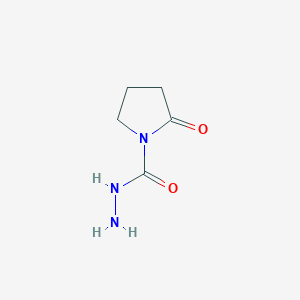
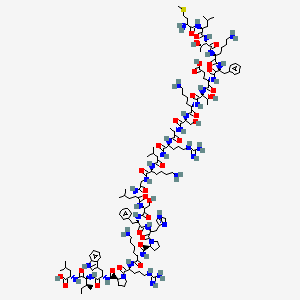


![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
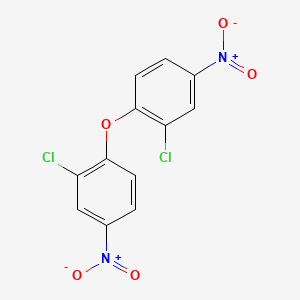
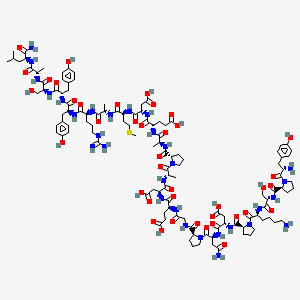
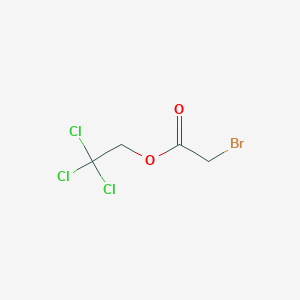
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
